molecular formula C15H10N2O4 B13727204 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

Cat. No.: B13727204
M. Wt: 282.25 g/mol
InChI Key: IOBQGCBREPUNHT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzimidazole ring attached to a terephthalic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid typically involves the reaction of 1H-benzimidazole with terephthalic acid under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function . In cancer research, it can induce apoptosis (programmed cell death) in tumor cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is unique due to its specific combination of the benzimidazole and terephthalic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(benzimidazol-1-yl)terephthalic acid

InChI

InChI=1S/C15H10N2O4/c18-14(19)9-5-6-10(15(20)21)13(7-9)17-8-16-11-3-1-2-4-12(11)17/h1-8H,(H,18,19)(H,20,21)

InChI Key

IOBQGCBREPUNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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